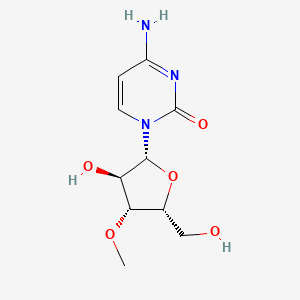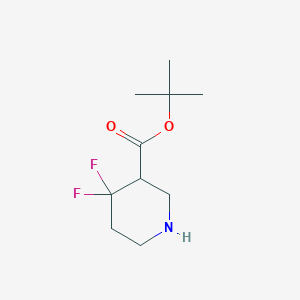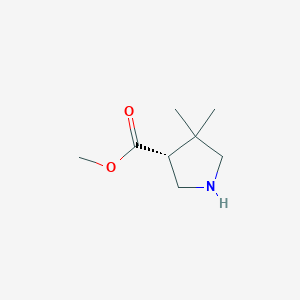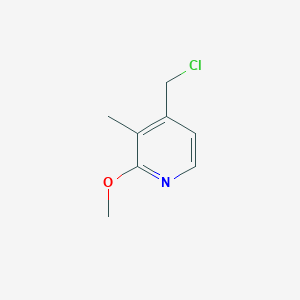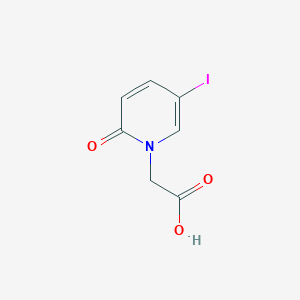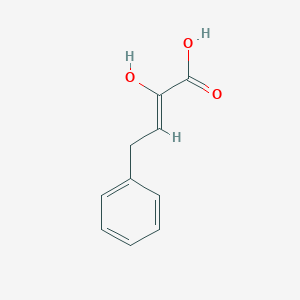
(R)-2-hydroxy-4-phenyl-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Hydroxy-4-phenylbut-2-enoic acid is an organic compound characterized by the presence of a hydroxyl group, a phenyl group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydroxy-4-phenylbut-2-enoic acid typically involves the aldol condensation of benzaldehyde with pyruvic acid, followed by a dehydration step to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of (Z)-2-Hydroxy-4-phenylbut-2-enoic acid may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Hydroxy-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 2-oxo-4-phenylbut-2-enoic acid.
Reduction: Formation of 2-hydroxy-4-phenylbutanoic acid.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Hydroxy-4-phenylbut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl and phenyl groups.
Medicine
In medicine, (Z)-2-Hydroxy-4-phenylbut-2-enoic acid is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to interact with biological targets, offering possibilities for drug development.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-Hydroxy-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity and alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Hydroxy-4-phenylbut-2-enoic acid: The (E)-isomer differs in the spatial arrangement of the substituents around the double bond.
2-Hydroxy-4-phenylbutanoic acid: Lacks the double bond present in (Z)-2-Hydroxy-4-phenylbut-2-enoic acid.
4-Phenylbut-2-enoic acid: Lacks the hydroxyl group.
Uniqueness
(Z)-2-Hydroxy-4-phenylbut-2-enoic acid is unique due to its specific (Z)-configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different biological activities and chemical properties compared to its isomers and analogs.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(Z)-2-hydroxy-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H,12,13)/b9-7- |
InChI Key |
YMLXHBGASXFDIQ-CLFYSBASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C(/C(=O)O)\O |
Canonical SMILES |
C1=CC=C(C=C1)CC=C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


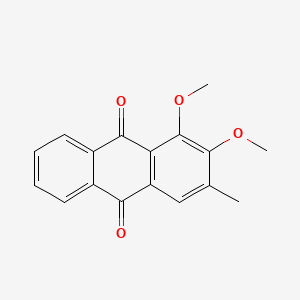
![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)
